Methyl 9-decenoate

Catalog No.
S1897233
CAS No.
25601-41-6
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 9-decenoate

CAS Number

25601-41-6

Product Name

Methyl 9-decenoate

IUPAC Name

methyl dec-9-enoate

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3H,1,4-10H2,2H3

InChI Key

SBIGSHCJXYGFMX-UHFFFAOYSA-N

SMILES

COC(=O)CCCCCCCC=C

Canonical SMILES

COC(=O)CCCCCCCC=C

Methyl 9-decenoate is an unsaturated fatty acid methyl ester with the molecular formula C₁₁H₂₀O₂. It is characterized by a long carbon chain with a double bond located at the ninth position from the methyl end of the molecule. This compound is part of the family of methyl esters derived from fatty acids and is often studied for its potential applications in biodiesel production and as a chemical intermediate in various synthetic processes. Its structure includes a methyl group attached to a decenoate backbone, which contributes to its unique chemical properties and reactivity.

  • As a Reference Standard

    Due to its well-defined structure, Methyl 9-decenoate can be used as a reference standard in analytical techniques like Gas Chromatography [1]. This helps identify and quantify unknown compounds with similar properties. ()

  • Potential Bioactive Properties

    Limited studies suggest Methyl 9-decenoate might possess some biological activity. For instance, one study investigated its insecticidal properties against the red flour beetle (Tribolium castaneum) [2]. However, more research is needed to confirm these findings and explore other potential bioactivities.

, particularly those involving oxidation and polymerization. The oxidation of this compound has been extensively studied, revealing complex reaction pathways that involve radical intermediates. For instance, when subjected to high temperatures, methyl 9-decenoate can undergo autoignition, which is critical for its application in biodiesel fuels . Additionally, it can act as a monomer in polymerization reactions, where it is utilized to create new materials through processes such as copolymerization with other olefins .

Research indicates that methyl 9-decenoate exhibits biological activity that may be beneficial in various contexts. It has been investigated for its potential antimicrobial properties, which could be useful in developing natural preservatives or therapeutic agents. Furthermore, its derivatives may show promise in agricultural applications as biopesticides or growth enhancers due to their interaction with plant metabolic pathways.

Several methods exist for synthesizing methyl 9-decenoate:

  • Esterification: This method involves reacting decenoic acid with methanol in the presence of an acid catalyst.
  • Metathesis: The compound can be synthesized through olefin metathesis using catalysts such as Grubbs II catalyst, allowing for the modification of existing fatty acid methyl esters .
  • Transesterification: Another common method involves the transesterification of triglycerides from vegetable oils, converting them into their corresponding methyl esters.

These synthesis methods are crucial for producing methyl 9-decenoate on both laboratory and industrial scales.

Methyl 9-decenoate finds applications in various fields:

  • Biodiesel Production: As a component of biodiesel, it contributes to fuel properties such as cetane number and oxidative stability.
  • Chemical Intermediate: It serves as a precursor for synthesizing other chemicals and polymers.
  • Flavoring and Fragrance: Due to its pleasant odor profile, it is sometimes used in flavoring and fragrance formulations.

Studies on the interactions of methyl 9-decenoate with other compounds reveal its role in complex chemical networks. For instance, its oxidation kinetics have been modeled to understand better how it behaves under combustion conditions typical in engines using biodiesel . Moreover, its interactions during polymerization processes have been examined to optimize the production of copolymers with desirable properties .

Methyl 9-decenoate shares structural similarities with several other fatty acid methyl esters. Here are some comparable compounds:

Compound NameMolecular FormulaKey Differences
Methyl OleateC₁₈H₃₄O₂Contains a longer carbon chain (18 carbons)
Methyl LinoleateC₁₈H₃₄O₂Has two double bonds (unsaturated)
Methyl PalmitoleateC₁₆H₃₂O₂Shorter carbon chain (16 carbons)
Methyl 5-decenoateC₁₁H₂₀O₂Double bond located at the fifth carbon position

Methyl 9-decenoate is unique due to its specific position of unsaturation (ninth carbon), which influences its reactivity and physical properties compared to these similar compounds. Its synthesis methods and applications further distinguish it within the broader category of fatty acid methyl esters.

The production of methyl 9-decenoate through olefin metathesis represents one of the most significant advances in renewable chemical synthesis. This approach primarily utilizes the ethenolysis of methyl oleate, which is derived from various plant oils including rapeseed, soybean, palm, and sunflower oils [1] [2]. The reaction involves the cross-metathesis of methyl oleate with ethylene to produce methyl 9-decenoate and 1-decene as valuable chemical intermediates [3] [4].

The mechanism of ethenolysis proceeds through a series of ruthenium-catalyzed metathesis steps. Methyl oleate undergoes cross-metathesis with ethylene in the presence of specialized ruthenium carbene complexes, which facilitate the breaking and forming of carbon-carbon double bonds [5] [6]. The reaction selectivity is crucial, as competing self-metathesis of methyl oleate can occur, leading to the formation of 9-octadecene and dimethyl 9-octadecen-1,18-dioate as undesired byproducts [7] [8].

Recent developments in catalyst design have significantly improved the efficiency of this process. Fluorinated imidazo[1,5-a]pyridine abnormal carbene ruthenium complexes have demonstrated exceptional performance with turnover numbers reaching 100,000 for ethenolysis and achieving selectivity up to 99% [9]. Similarly, acyclic aminooxycarbene-ligated ruthenium catalysts have shown outstanding catalytic efficiencies with turnover numbers of 100,000 for methyl oleate ethenolysis and selectivities reaching 98% [10].

The industrial implementation of ethenolysis has been pioneered by companies such as Verbio, which is constructing the world's first large-scale ethenolysis plant based on rapeseed oil methyl ester [11]. This facility will produce large quantities of methyl 9-decenoate and 1-decene for use in detergents, cleaning agents, high-performance lubricants, and plastics applications [11].

Process optimization studies have revealed that ethylene pressure plays a critical role in system performance. While higher ethylene pressures generally improve conversion rates, excessive pressure can lead to catalyst inhibition through degenerated metathesis involving ethylene and alpha-olefins [12]. Optimal conditions typically involve temperatures of 50-60°C and ethylene pressures of 10-20 bar, with catalyst loadings ranging from 100-500 parts per million [13] [8].

The renewable nature of the feedstocks makes this approach particularly attractive from a sustainability perspective. Palm oil fatty acid methyl ester ethenolysis using Grubbs II catalyst has been successfully demonstrated, with the reaction producing methyl 9-decenoate for enhanced oil recovery applications [14]. Cross-metathesis studies with various plant oil derivatives have shown that methyl oleate can be effectively converted using both homogeneous and heterogeneous catalyst systems [15].

Research has also explored the use of supported catalysts to address catalyst recovery and recycling challenges. Hoveyda-Grubbs complexes supported on silica have shown promising results for methyl oleate ethenolysis, achieving yields of 52% and selectivity of 69% at optimal ethylene pressures [8]. The ethenolysis product yield increased with ethylene partial pressure, as the reaction equilibrium shifted toward higher methyl oleate conversions [8].

Hydrolysis-Esterification Cascades from 9-Decenoic Acid Precursors

The hydrolysis-esterification cascade represents an alternative synthetic pathway for methyl 9-decenoate production that involves the initial hydrolysis of fatty acid esters to produce 9-decenoic acid, followed by esterification with methanol [16] [17]. This two-step process offers advantages in terms of substrate flexibility and product purity control.

The hydrolysis step typically employs basic conditions using potassium hydroxide in aqueous isopropyl alcohol solutions. A representative procedure involves charging a reactor with 1106 grams of decenoic acid methyl ester, 540 milliliters of water, and 300 milliliters of isopropyl alcohol under nitrogen atmosphere [16]. An aqueous potassium hydroxide solution (10 molar, 660 milliliters) is added over 5 minutes, with the reaction mixture becoming homogeneous and reaching temperatures of 55°C [16]. The hydrolysis proceeds for four hours at approximately 30°C, followed by acidification with concentrated hydrochloric acid to achieve a pH of 1-2 [16].

The subsequent esterification of 9-decenoic acid to methyl 9-decenoate can be accomplished through various catalytic approaches. Acid-catalyzed esterification using sulfuric acid represents the most common method, with decenoic acid dissolved in dry methanol and 0.1 equivalent of sulfuric acid added as catalyst [17]. The reaction proceeds under reflux conditions for 20 hours, achieving yields of 65.9% after purification by flash column chromatography [17].

Alternative esterification approaches include the use of methanolic hydrogen chloride, which provides quantitative esterification of fatty acids at approximately the same rate regardless of molecular weight [18]. This method involves dissolving the fatty acid in methanolic hydrogen chloride and heating to promote esterification, with the esters recovered after solvent removal under reduced pressure [18].

The hydrolysis-esterification cascade offers several advantages over direct metathesis routes. The process allows for the utilization of various fatty acid precursors beyond oleic acid derivatives, providing greater feedstock flexibility [16]. Additionally, the intermediate 9-decenoic acid can be purified and characterized before esterification, leading to higher purity methyl 9-decenoate products [16].

Industrial applications of this approach have shown promise for large-scale production. Continuous processes have been developed that integrate both hydrolysis and esterification steps, reducing processing time and energy requirements while maintaining high product yields [16]. The process also demonstrates excellent compatibility with waste streams and lower-grade feedstocks that may contain higher free fatty acid contents [19].

Recent optimization studies have focused on improving catalyst systems and reaction conditions. The development of biomass-based solid polymeric catalysts with high acid density has enabled efficient production of methyl oleate precursors through esterification of oleic acid with methanol, achieving yields of 95.7% under optimized conditions [20]. These catalysts demonstrate good water resistance and can be recovered and reused multiple times without significant activity loss [20].

Industrial-Scale Catalytic Processes: Yield Optimization Strategies

Industrial-scale production of methyl 9-decenoate requires sophisticated process optimization to achieve economically viable yields while maintaining product quality and minimizing environmental impact. Several key strategies have emerged from large-scale development efforts and pilot plant studies.

Cargill and Materia's collaborative development program has demonstrated significant progress in scaling ethenolysis processes for methyl 9-decenoate production [13]. Their pilot plant studies achieved methyl 9-decenoate yields of 34% and 37% at 10-gallon and 30-gallon scales respectively, with the best results obtained in 50-gallon reactor configurations [13]. These studies revealed that reactor design and mixing characteristics play crucial roles in achieving optimal mass transfer and catalyst distribution [13].

Process intensification through continuous operation has shown substantial advantages over batch processing. Verbio's industrial-scale ethenolysis plant utilizes continuous processing technology that enables consistent product quality and reduced energy consumption [11]. The continuous approach allows for better control of reaction parameters and reduces the formation of undesired byproducts through optimized residence time distribution [11].

Catalyst optimization represents a critical aspect of industrial-scale yield enhancement. Research has demonstrated that ruthenium complexes bearing sterically hindered nitrogen-heterocyclic carbene substituents provide greater selectivity and stability, exhibiting longer catalyst lifetimes during extended operation [5] [6]. These catalysts achieve selectivity as high as 95% for kinetic ethenolysis products over thermodynamic self-metathesis products at relatively low catalyst loadings below 500 parts per million [6].

Temperature and pressure optimization studies have revealed complex relationships between operating conditions and product yields. While higher temperatures generally increase reaction rates, they can also accelerate catalyst deactivation and promote undesired side reactions [8]. Optimal temperature ranges of 50-60°C have been identified as providing the best balance between reaction rate and catalyst stability [12] [8]. Ethylene pressure optimization has shown that yields increase with pressure up to a critical point, beyond which catalyst inhibition occurs due to degenerated metathesis pathways [12].

Advanced process control strategies have been implemented to maintain optimal reaction conditions throughout extended production campaigns. Real-time monitoring of conversion rates and selectivity allows for dynamic adjustment of operating parameters to compensate for catalyst aging and feedstock variations [13]. This approach has enabled sustained operation with consistent product quality over extended periods.

Energy integration and heat recovery have become essential components of industrial-scale processes. The exothermic nature of metathesis reactions provides opportunities for heat integration with downstream separation processes [21]. Optimized distillation sequences have been developed that minimize energy consumption while achieving required product purities [21]. Studies comparing different distillation configurations have shown that semibatch distillation can provide energy savings of over 80% compared to conventional batch distillation for methyl decanoate production [21].

Catalyst recycling and recovery strategies are crucial for economic viability at industrial scale. Heterogeneous catalyst systems based on supported ruthenium complexes have shown promise for continuous operation with in-situ catalyst regeneration [15]. These systems achieve turnover numbers comparable to homogeneous catalysts while providing simplified catalyst separation and recycling [15].

Quality control and product specification optimization have been addressed through comprehensive analytical methods development. Gas chromatography-mass spectrometry techniques have been refined to provide accurate quantification of methyl 9-decenoate content and identification of trace impurities [22] [19]. Process analytical technology implementation enables real-time monitoring of product quality and immediate adjustment of operating conditions to maintain specifications [13].

Green Chemistry Approaches: Solvent Selection and Energy Efficiency

The implementation of green chemistry principles in methyl 9-decenoate synthesis has become increasingly important as industries seek to reduce environmental impact while maintaining economic viability. Solvent selection and energy efficiency optimization represent key areas where significant improvements have been achieved through innovative approaches.

Environmentally benign solvent systems have been successfully developed to replace traditional organic solvents in metathesis reactions. Studies have demonstrated that dimethyl carbonate, ethanol, and 2-propanol can serve as effective alternatives to dichloromethane and toluene [3]. These green solvents achieve methyl oleate conversions of 82%, 90-91%, and 94-95% respectively, while maintaining selectivity for metathesis products at 98% or higher [3]. The use of these solvents eliminates the environmental and safety concerns associated with chlorinated solvents while providing comparable or superior catalytic performance [3].

Ionic liquids have emerged as particularly promising green solvent alternatives for methyl ester metathesis reactions. 1-Butyl-3-methylimidazolium-based ionic liquids with various anions (hexafluorophosphate, tetrafluoroborate, and bis(trifluoromethylsulfonyl)imide) have shown excellent catalytic performance with selectivity exceeding 98% at moderate reaction temperatures [23]. These ionic liquid systems provide superior selectivity compared to conventional organic solvents while offering excellent recyclability and virtually no vapor pressure [23].

Solvent-free reaction conditions represent the ultimate green chemistry approach for methyl 9-decenoate synthesis. Cross-metathesis reactions have been successfully conducted without any solvent, although conversion rates are typically lower than those achieved with optimal solvent systems [3]. Despite reduced conversion, the elimination of solvent use provides significant environmental benefits and simplifies product purification processes [3].

Bio-based solvents derived from renewable sources have gained attention as sustainable alternatives. D-limonene, extracted from citrus peels, has demonstrated excellent performance in fatty acid extraction processes, achieving 97% extraction efficiency with superior selectivity for saturated fatty acids [24]. p-Cymene, another bio-based solvent, provides good extraction performance while maintaining environmental compatibility [25]. These bio-based alternatives offer excellent sustainability profiles while maintaining effective solvation properties [25].

Energy efficiency optimization has been achieved through multiple approaches including process intensification, heat integration, and alternative reaction pathways. Supercritical methanol processes have been developed that eliminate the need for traditional acid or base catalysts while achieving high conversion rates exceeding 90% [26] [27]. Although these processes require elevated temperatures and pressures, the elimination of catalyst separation and purification steps can result in overall energy savings [26].

Microwave-assisted synthesis has been explored as an energy-efficient alternative to conventional heating methods. This approach can significantly reduce reaction times while maintaining high yields and selectivity [28]. The selective heating mechanism of microwave irradiation provides more efficient energy transfer compared to conventional heating, resulting in reduced overall energy consumption [28].

Continuous processing technologies have demonstrated substantial energy efficiency improvements compared to batch operations. Continuous ethenolysis processes achieve better heat integration and reduced thermal cycling, resulting in lower overall energy requirements [11]. The steady-state operation characteristic of continuous processes enables optimal energy recovery and utilization throughout the production campaign [11].

Advanced separation technologies have been implemented to reduce energy consumption in product purification. Membrane-based separation processes have shown promise for isolating methyl 9-decenoate from reaction mixtures with lower energy requirements compared to conventional distillation [29]. These technologies are particularly effective when combined with catalytic membranes that enable simultaneous reaction and separation [29].

Waste heat recovery systems have been integrated into industrial-scale processes to maximize energy efficiency. The exothermic nature of metathesis reactions provides opportunities for heat recovery and utilization in other process steps [21]. Pinch analysis techniques have been applied to identify optimal heat integration opportunities and minimize external heating requirements [21].

Life cycle assessment methodologies have been applied to evaluate the overall environmental impact of different synthetic pathways. These studies consider not only direct energy consumption but also indirect effects such as raw material production, catalyst synthesis, and waste treatment [30]. The results provide guidance for process optimization decisions that minimize total environmental impact while maintaining economic viability [30].

Methyl 9-decenoate exhibits distinctive thermodynamic properties that reflect its molecular structure as an unsaturated fatty acid methyl ester. The compound has a molecular weight of 184.28 grams per mole and exists as a liquid under standard conditions [1]. The boiling point occurs at 123°C under reduced pressure conditions of 21 Torr, indicating moderate volatility compared to shorter-chain esters [2] [1].

The vapor pressure characteristics of methyl 9-decenoate demonstrate temperature-dependent behavior typical of fatty acid methyl esters. At 25°C, the compound exhibits a vapor pressure of 13.37 Pascal [1], which is significantly lower than that of lighter esters but consistent with its molecular weight and chain length. This relatively low vapor pressure indicates that the compound will exist primarily in the liquid phase under ambient atmospheric conditions.

Table 1: Thermodynamic Properties of Methyl 9-Decenoate

PropertyValueTemperature/PressureReference
Boiling Point123°C21 Torr [2] [1]
Vapor Pressure13.37 Pa25°C [1]
Density0.883 ± 0.06 g/cm³Predicted [1]
Molecular Weight184.28 g/mol- [1]

The phase transition behavior of methyl 9-decenoate can be compared to its saturated analog, methyl decanoate, which exhibits similar thermodynamic trends but with slightly different numerical values due to the presence of the double bond. Experimental studies on related methyl decanoates have shown that vapor pressure measurements in the temperature range of 292-464 Kelvin follow predictable patterns based on molecular structure [3] [4].

The presence of the terminal alkene group in methyl 9-decenoate influences its thermodynamic behavior compared to saturated methyl esters. The double bond introduces additional conformational flexibility while slightly reducing intermolecular van der Waals interactions, which affects both vapor pressure and phase transition temperatures [5].

Solubility Parameters in Polar/Nonpolar Media

The solubility characteristics of methyl 9-decenoate are governed by its dual nature as both a hydrophobic alkyl chain and a polar ester functional group. The compound exhibits a logarithmic octanol-water partition coefficient (log P) of 4.6 at pH 7.8 [1], indicating strong lipophilic character and poor water solubility.

Table 2: Solubility Parameters of Methyl 9-Decenoate

Solvent SystemSolubility BehaviorLog P ValueReference
Octanol/WaterHighly lipophilic4.6 (pH 7.8) [1]
WaterVery low solubility- [1] [6]
AlcoholsExpected high solubility- [7] [6]
ChloroformSoluble (100 mg/mL)- [8]

The compound follows the fundamental principle of "like dissolves like," exhibiting high solubility in nonpolar and moderately polar organic solvents while demonstrating extremely limited water solubility [6]. The surface tension of methyl 9-decenoate measures 70.8 millinewtons per meter at a concentration of 7.8 milligrams per liter at 22°C [1], reflecting its amphiphilic nature with the polar ester head group and nonpolar alkyl tail.

In polar solvents such as alcohols, methyl 9-decenoate demonstrates good miscibility due to hydrogen bonding interactions between the ester carbonyl oxygen and alcohol hydroxyl groups [7] [9]. This solubility pattern is consistent with other fatty acid methyl esters of similar chain length and degree of unsaturation.

The Hansen solubility parameters for methyl 9-decenoate, while not specifically reported in the literature, can be estimated based on similar fatty acid methyl esters. For comparison, methyl oleate (a longer-chain unsaturated ester) exhibits Hansen parameters of δd = 7.9, δp = 1.9, and δh = 2.2 (cal/mL)½ [10], suggesting that methyl 9-decenoate would have similar but slightly modified values due to its shorter chain length.

The solubility behavior in different media makes methyl 9-decenoate particularly suitable for applications in nonpolar industrial processes and as a bio-based solvent alternative [11]. Its high log P value indicates potential for bioaccumulation in fatty tissues, which is characteristic of fatty acid esters with chain lengths exceeding eight carbons [12].

Reactivity Patterns: Ester Hydrolysis Kinetics and Alkene Functionalization

Methyl 9-decenoate exhibits characteristic reactivity patterns typical of both esters and terminal alkenes, with two primary reactive sites: the ester functional group and the terminal double bond. The ester moiety undergoes hydrolysis reactions under both acidic and basic conditions, following established kinetic patterns for fatty acid methyl esters [13] [14] [15].

Ester Hydrolysis Kinetics

The hydrolysis of methyl 9-decenoate proceeds through nucleophilic acyl substitution mechanisms. Under acidic conditions, the reaction follows a pathway involving protonation of the carbonyl oxygen, followed by nucleophilic attack by water molecules [14] [16]. Base-catalyzed hydrolysis (saponification) occurs through direct nucleophilic attack by hydroxide ions on the electrophilic carbonyl carbon [14].

Kinetic studies on similar fatty acid methyl esters demonstrate that hydrolysis rates are influenced by steric hindrance around the ester group and the electronic effects of substituents [13] [15]. The presence of the terminal double bond in methyl 9-decenoate provides minimal electronic influence on the ester reactivity due to the distance between these functional groups.

Industrial hydrolysis processes for methyl 9-decenoate typically employ continuous stirred-tank reactor systems at temperatures ranging from 100-160°C with residence times optimized for greater than 99% conversion to the corresponding carboxylic acid and methanol [14] [16]. The process utilizes linear alkylbenzene sulfonic acid as a catalyst, enabling efficient conversion while maintaining product quality.

Alkene Functionalization Reactions

The terminal alkene group in methyl 9-decenoate participates in various functionalization reactions characteristic of alkenes. The compound serves as a substrate for olefin metathesis reactions, particularly cross-metathesis with ethylene to produce valuable chemical intermediates [17] [18]. This reaction pathway is industrially significant for converting renewable feedstocks into platform chemicals.

Table 3: Reactivity Patterns of Methyl 9-Decenoate

Reaction TypeMechanismConditionsProductsReference
Acid HydrolysisNucleophilic acyl substitutionH₂SO₄, 100°C, 20h9-Decenoic acid + Methanol [14]
Base HydrolysisNucleophilic acyl substitutionNaOH, elevated temperatureSodium 9-decenoate + Methanol [14]
Cross-MetathesisOlefin metathesisRu catalyst, ethyleneVaried alkenes [17] [18]
Radical AdditionFree radical mechanismPeroxide initiatorsDifunctionalized products [19]

The alkene group also undergoes radical addition reactions under appropriate conditions. Studies on similar unsaturated esters demonstrate that radical-initiated functionalization can introduce various functional groups across the double bond through 1,2-addition mechanisms [20] [21] [19]. These reactions typically require radical initiators such as peroxides or photoredox catalysts and proceed through carbon-centered radical intermediates.

Transition metal-catalyzed functionalization reactions represent another important class of transformations for methyl 9-decenoate. The terminal alkene can participate in hydroformylation, hydrogenation, and other catalytic processes that add complexity and value to the molecular structure [20] [22]. The positioning of the double bond at the terminal position makes it particularly accessible to catalytic functionalization compared to internal alkenes.

The compound's dual reactivity enables cascade reactions where both the ester and alkene functionalities can be modified sequentially or simultaneously, providing access to complex molecular architectures from this relatively simple starting material .

Combustion Characteristics: Heat of Combustion and Ignition Delay

Methyl 9-decenoate exhibits distinctive combustion characteristics that have been extensively studied due to its relevance as a biodiesel surrogate compound. The combustion behavior is significantly influenced by the presence and position of the terminal double bond within the molecular structure [24] [25] [26].

Ignition Delay Characteristics

Comparative studies using shock tube techniques have demonstrated that methyl 9-decenoate exhibits the shortest ignition delay times among the methyl decenoate isomers, making it the most reactive compound in this series [26] [27]. Measurements conducted at pressures around 20 atmospheres for fuel-air mixtures at equivalence ratios of 0.5, 1.0, and 1.5 across temperatures from 700 to 1300 Kelvin reveal distinct temperature-dependent behavior [26].

Table 4: Combustion Characteristics Comparison

CompoundHigh Temperature Reactivity (>900K)NTC Region BehaviorOverall Reactivity Ranking
Methyl 9-decenoateSimilar to other methyl estersMost reactiveHighest
Methyl decanoateSimilar to other methyl estersIntermediateIntermediate
Methyl 5-decenoateSimilar to other methyl estersLeast reactiveLowest

At high temperatures exceeding 900 Kelvin, the three methyl decenoate compounds (methyl 9-decenoate, methyl decanoate, and methyl 5-decenoate) exhibit indistinguishable ignition delay times [26] [27]. However, significant differences emerge in the negative temperature coefficient region and low-temperature regimes below 900 Kelvin, where deviations in ignition delay can reach a factor of two depending on the presence and location of the double bond [26].

The superior reactivity of methyl 9-decenoate in the negative temperature coefficient region is attributed to its molecular structure, where the double bond is positioned at the end of the alkyl chain rather than in the middle [25]. This positioning facilitates more efficient low-temperature oxidation pathways and isomerization reactions that are crucial for autoignition [25].

Heat of Combustion and Thermochemical Properties

While specific heat of combustion values for methyl 9-decenoate were not found in the literature search, the compound's combustion thermochemistry can be estimated based on its molecular structure and comparisons with similar fatty acid methyl esters. For reference, methyl decanoate exhibits a heat of combustion of -6799.0 ± 0.4 kilojoules per mole under standard conditions [28].

The combustion of methyl 9-decenoate follows the general pattern for fatty acid methyl esters, involving initial hydrogen abstraction to form fuel radicals, followed by oxidation pathways that lead to the formation of smaller oxygenated compounds including carbon monoxide, formaldehyde, and ketene [29]. The ester moiety contributes to the formation of these low molecular weight oxygenated species during the combustion process [29].

Kinetic Modeling and Mechanism Development

Detailed chemical kinetic mechanisms have been developed specifically for methyl 9-decenoate oxidation, building upon established methyl decanoate mechanisms and incorporating reaction rules for alkenes [24] [25]. These models successfully predict experimental observations in jet-stirred reactors and have been validated against rapeseed oil methyl ester oxidation experiments [24].

The combustion mechanism involves complex reaction pathways where the terminal alkene participates in addition reactions with hydroxyl radicals and oxygen molecules. At low temperatures, the fuel radical formed by hydrogen abstraction undergoes addition with oxygen to form peroxy radicals, which then participate in isomerization and decomposition reactions that control the overall reactivity [25].

Physical Description

Liquid

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 72 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 71 of 72 companies with hazard statement code(s):;
H400 (53.52%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (46.48%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

25601-41-6

Wikipedia

Methyl 9-decenoate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

All other basic organic chemical manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
9-Decenoic acid, methyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16
Liu et al. Stereodefined alkenes with a fluoro-chloro terminus as a uniquely enabling compound class. Nature Chemistry, DOI: 10.1038/s41557-022-00893-5, published online 17 February 2022

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